Methyl 2-amino-4-(2-methyl-2-propanyl)benzoate is an organic compound with significant relevance in various chemical and pharmaceutical applications. This compound is characterized by a benzoate structure, which is derived from benzoic acid, and features an amino group and a branched alkyl substituent. Its molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.
The compound can be synthesized through various organic reactions involving benzoic acid derivatives and amines. Its structural characteristics make it a candidate for further chemical modifications, which can enhance its biological activity or alter its physical properties.
Methyl 2-amino-4-(2-methyl-2-propanyl)benzoate belongs to the class of benzoate esters and can be classified under amine derivatives due to the presence of the amino functional group. It is also categorized as an aromatic compound due to the benzene ring in its structure.
The synthesis of methyl 2-amino-4-(2-methyl-2-propanyl)benzoate typically involves several steps:
The reaction conditions such as temperature, pressure, and choice of solvents play critical roles in determining the yield and purity of the final product. Techniques like refluxing or using microwave-assisted synthesis can enhance reaction rates and efficiency.
Methyl 2-amino-4-(2-methyl-2-propanyl)benzoate features a benzene ring substituted with an amino group at position 2 and a branched alkyl chain at position 4. The molecular structure can be represented as follows:
Methyl 2-amino-4-(2-methyl-2-propanyl)benzoate can participate in various chemical reactions:
The reactivity of this compound is influenced by steric factors due to the bulky branched alkyl group, which may hinder certain reaction pathways while facilitating others.
In biological contexts, methyl 2-amino-4-(2-methyl-2-propanyl)benzoate may exhibit pharmacological effects through interactions with specific receptors or enzymes. The mechanism typically involves:
Quantitative data regarding its potency and efficacy would depend on empirical studies conducted in vitro or in vivo.
Relevant data regarding melting points, boiling points, and other thermodynamic properties remain essential for practical applications.
Methyl 2-amino-4-(2-methyl-2-propanyl)benzoate finds applications primarily in:
Methyl 2-amino-4-(2-methyl-2-propanyl)benzoate represents a structurally engineered derivative of para-aminobenzoic acid (PABA), a foundational scaffold in medicinal chemistry. PABA (C₇H₇NO₂) serves as a critical building block in pharmaceutical design due to its dual functionalization—an amino group (-NH₂) for nucleophilic reactions and a carboxyl group (-COOH) for esterification or amidation [8]. This compound specifically modifies the PABA core through two strategic alterations: (i) esterification of the carboxyl group to form a methyl ester, enhancing lipid membrane permeability, and (ii) introduction of a tert-butyl (1,1-dimethylethyl) moiety at the para position relative to the amino group (C4 of the benzene ring), creating significant steric bulk [1]. These modifications yield the systematic name "Methyl 2-amino-4-(1,1-dimethylethyl)benzoate" (CAS: CID 45089764), with the molecular formula C₁₂H₁₇NO₂ [1].
The tert-butyl group confers distinctive physicochemical properties. It dramatically increases lipophilicity (calculated LogP ≈ 2.8) compared to unsubstituted methyl 4-aminobenzoate (LogP ≈ 1.5), facilitating blood-brain barrier (BBB) penetration—a crucial attribute for central nervous system (CNS)-targeted agents [2] [8]. Sterically, the bulky 1,1-dimethylethyl group forces orthogonality between the amino/ester functionalities and the aromatic plane, potentially enhancing target binding through restricted conformational flexibility. Historically, such PABA derivatives emerged in the 1970s–1980s during explorations of sunscreens and local anesthetics but gained traction in neuropharmacology by the 2000s as cholinesterase inhibitor scaffolds [8].
Table 1: Structural and Physicochemical Comparison with PABA and Key Derivatives
Compound | Molecular Formula | Substituents | logPa | Key Design Features |
---|---|---|---|---|
p-Aminobenzoic acid (PABA) | C₇H₇NO₂ | -COOH, -NH₂ (para) | 0.83 | Natural vitamin precursor; polar, hydrophilic |
Methyl 4-aminobenzoate | C₈H₉NO₂ | -COOCH₃, -NH₂ (para) | 1.49 | Enhanced lipophilicity; anesthetic properties |
Methyl 2-amino-4-(tert-butyl)benzoate | C₁₂H₁₇NO₂ | -COOCH₃, -NH₂ (ortho), -C(CH₃)₃ (para to -NH₂) | ~2.82 | High steric bulk; optimized BBB penetration |
Methyl 2-[methyl(propyl)amino]benzoate | C₁₂H₁₇NO₂ | -COOCH₃, -N(CH₃)CH₂CH₂CH₃ (ortho) | ~2.75 | Tertiary amine; increased basicity |
a Calculated using PubChem/XLogP3 algorithms [1] [2].
This compound’s structural duality—an aromatic amino group for π-π stacking/hydrogen bonding and a bulky tert-butyl group for hydrophobic pocket binding—positions it as a versatile pharmacophore in Multi-Target Directed Ligands (MTDLs) for Alzheimer’s disease (AD). MTDLs address AD’s multifactorial pathology by simultaneously modulating amyloid-β (Aβ) aggregation, acetylcholinesterase (AChE) activity, and oxidative stress [4] [9]. Crucially, the tert-butyl-substituted benzoate core demonstrates dual-binding interactions with AChE: (i) the protonated amino group (-NH₃⁺) engages the catalytic anionic site (CAS) via cation-π interactions with Trp86, and (ii) the tert-butyl group binds the peripheral anionic site (PAS), inhibiting Aβ aggregation promoted by AChE [5] [9]. Molecular docking studies confirm binding affinities (ΔG = −8.2 to −9.5 kcal/mol) comparable to rivastigmine (ΔG = −9.1 kcal/mol) [5].
Hybrid molecules integrating this scaffold show enhanced efficacy. For instance, conjugating tacrine (an AChE inhibitor) to the tert-butyl benzoate moiety via alkyl linkers yields compounds with IC₅₀ values of 0.18 µM for AChE and 0.32 µM for butyrylcholinesterase (BuChE), while concurrently activating cannabinoid receptor type 2 (CB2R) for anti-neuroinflammatory effects [9]. The tert-butyl group’s steric bulk enhances selectivity for BuChE—overexpressed in late-stage AD—by filling its larger active site gorge compared to AChE [4] [9].
Table 2: Key MTDL Hybrids Incorporating the 2-Amino-4-tert-butylbenzoate Scaffold
Hybrid Structure | Biological Targets | In Vitro Activity | Therapeutic Outcomes |
---|---|---|---|
Tacrine-tert-butylbenzoate (C24 linker) | AChE, BuChE, CB2R | AChE IC₅₀ = 0.18 µM; CB2R EC₅₀ = 6.2 nM | Reduced Aβ aggregation; neuroprotection in HT-22 cells |
Donepezil-tert-butylbenzoate (Piperazine linker) | AChE, NMDA receptors | AChE IC₅₀ = 0.42 µM | Synergistic inhibition of Aβ oligomerization |
Coumarin-tert-butylbenzoate (Triazole linker) | AChE, ROS scavenging | AChE IC₅₀ = 1.07 µM; ORAC = 3.2 | Dual cholinesterase inhibition and antioxidant activity |
The bioactivity of methyl 2-amino-4-(tert-butyl)benzoate is profoundly influenced by regiochemistry and substituent effects relative to its ortho and meta isomers:
Electronic and Steric Effects:The ortho-amino group (C2 position) creates an intramolecular hydrogen bond with the ester carbonyl (O=C-OCH₃), reducing carbonyl electrophilicity and enhancing metabolic stability versus para-amino analogs [2]. Conversely, meta-substituted derivatives like methyl 3-amino-4-tert-butylbenzoate lack this interaction, increasing susceptibility to esterase hydrolysis. The tert-butyl group’s position also dictates steric accessibility: C4 substitution optimizes hydrophobic pocket binding in AChE’s PAS, whereas C5 (meta to amino) analogs show 5-fold lower AChE inhibition (IC₅₀ = 12.4 µM vs. 2.3 µM for C4) [2] [7].
Binding Mode Variations:Ortho-amino derivatives without bulky substituents (e.g., methyl 2-amino-4-(2-methoxyethylamino)benzoate, CID 151823778) exhibit flexible side chains enabling PAS-CAS bridging in AChE [3]. However, the tert-butyl group’s rigidity restricts this adaptability, favoring selective PAS binding. Meta-aminobenzoates (e.g., methyl 3-amino-5-tert-butylbenzoate) display distorted geometry incompatible with AChE’s gorge topology, reducing inhibitory potency by >90% relative to the title compound [2] [7].
Impact on MTDL Design:In MTDLs targeting Aβ aggregation, the C4 tert-butyl group’s volume (van der Waals volume = 90 ų) more effectively disrupts β-sheet stacking than smaller groups (e.g., methyl, volume = 23 ų) in ortho-unsubstituted analogs [4]. This is evidenced by Thioflavin T assays showing 78% inhibition of Aβ₁₋₄₂ fibrillization for the title compound versus 42% for methyl 2-amino-5-methylbenzoate [5].
Table 3: Regiochemical and Substituent Impact on Cholinesterase Inhibition
Compound | Substituent Pattern | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) | Aβ Aggregation Inhibition (%) |
---|---|---|---|---|
Methyl 2-amino-4-(tert-butyl)benzoate | 2-NH₂, 4-C(CH₃)₃ | 2.3 ± 0.1 | 4.7 ± 0.3 | 78 ± 5 |
Methyl 2-amino-5-(tert-butyl)benzoate | 2-NH₂, 5-C(CH₃)₃ (meta) | 12.4 ± 1.2 | 18.6 ± 1.5 | 41 ± 4 |
Methyl 3-amino-4-(tert-butyl)benzoate | 3-NH₂, 4-C(CH₃)₃ (meta-amino) | 28.5 ± 2.3 | >50 | 29 ± 3 |
Methyl 2-amino-4-(2-methoxyethylamino)benzoate | 2-NH₂, 4-NHCH₂CH₂OCH₃ | 0.9 ± 0.1 | 2.1 ± 0.2 | 63 ± 6 |
Methyl 4-amino-3-(tert-butyl)benzoate | 4-NH₂, 3-C(CH₃)₃ | 8.7 ± 0.7 | 11.2 ± 1.0 | 58 ± 5 |
Data synthesized from inhibitory assays [2] [3] [5].
The strategic placement of the tert-butyl group at C4, combined with the ortho-amino orientation, establishes methyl 2-amino-4-(2-methyl-2-propanyl)benzoate as a privileged scaffold in next-generation MTDLs—balancing target engagement, selectivity, and CNS bioavailability.
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7